3-(3-Bromo-5-chlorophenoxy)propanoic acid
Description
Historical Context and Evolution of Research on Phenoxypropanoic Acid Derivatives
The investigation into phenoxyalkanoic acids gained significant momentum in the mid-20th century with the discovery of their potent biological activities. Compounds such as 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop) and (+-)-2-(3-Chlorophenoxy)propionic acid were developed and recognized for their utility as plant growth regulators and herbicides. orgsyn.org This initial focus on agricultural applications established a foundation for broader research into how the core phenoxyalkanoic acid structure could be modified to elicit specific chemical and biological functions. Over the decades, research has expanded from these early agrochemical roots to explore derivatives for applications in materials science and medicinal chemistry, with a growing emphasis on the strategic incorporation of multiple halogen substituents to fine-tune molecular properties. chemicalbook.com
Rationale for Investigating Halogenated Aromatic Carboxylic Acids in Chemical Science
The introduction of halogen atoms onto aromatic carboxylic acids is a key strategy in modern organic chemistry for several compelling reasons. Aryl halides are exceptionally important building blocks, serving as versatile precursors in a multitude of metal-catalyzed cross-coupling reactions that form the bedrock of complex molecule synthesis. Furthermore, the carboxyl group itself can be a handle for various transformations or can be removed through decarboxylation, providing synthetic routes to regioisomers that may be difficult to obtain through direct halogenation of the aromatic ring. chemeo.commdpi.com
In the realm of medicinal chemistry and chemical biology, halogens are incorporated to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Crucially, heavier halogens like bromine and chlorine can participate in "halogen bonding," a non-covalent interaction where the halogen atom acts as an electrophilic center (a σ-hole) and interacts with a Lewis base. This interaction is increasingly recognized for its importance in molecular recognition and the binding of ligands to biological targets such as proteins. nih.govnist.gov The study of halogenated heterocycles and aromatic compounds is therefore a fertile ground for discovering new therapeutic agents, including kinase inhibitors and antibacterial compounds. nist.govgoogle.com
Academic Significance of 3-(3-Bromo-5-chlorophenoxy)propanoic Acid within Contemporary Organic Chemistry
Within this context, this compound emerges as a compound of significant academic interest. Its structure is a convergence of several key chemical motifs: a phenoxypropanoic acid backbone, and a di-halogenated aromatic ring bearing two different halogens (bromine and chlorine) in a meta-arrangement.
The academic significance of this specific molecule lies in its potential as:
A specialized building block for the synthesis of more complex molecules. The differential reactivity of the C-Br versus the C-Cl bond in cross-coupling reactions makes it a valuable substrate for sequential, site-selective functionalization.
A model system for fundamental research into the electronic effects of multiple halogen substituents on the reactivity of the aromatic ring, the ether linkage, and the carboxylic acid group.
An investigative tool for studying intermolecular interactions . The presence of a carboxylic acid proton donor, ether and carbonyl oxygen acceptors, and two different halogen bond donors (Br and Cl) provides a rich landscape for exploring the interplay between hydrogen bonding and halogen bonding in the solid state.
While not a widely commercialized compound, its unique structure makes it an exemplary platform for advancing the understanding of synthesis, reactivity, and supramolecular chemistry in the field of halogenated aromatics.
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrClO3 |
|---|---|
Molecular Weight |
279.51 g/mol |
IUPAC Name |
3-(3-bromo-5-chlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H8BrClO3/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H,12,13) |
InChI Key |
WBABONHHNMITRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)OCCC(=O)O |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 3 3 Bromo 5 Chlorophenoxy Propanoic Acid
Retrosynthetic Analysis of 3-(3-Bromo-5-chlorophenoxy)propanoic Acid from Key Precursors
Retrosynthetic analysis is a technique used to plan an organic synthesis by deconstructing the target molecule into simpler, commercially available or easily synthesized precursors. youtube.com This process involves mentally breaking key chemical bonds, known as "disconnections," and converting functional groups into their precursors through "functional group interconversions" (FGI). youtube.comyoutube.com
For this compound, two primary disconnections are logical. The first is the ether (C-O) bond of the aryloxy linkage. The second is the transformation of the carboxylic acid group. This analysis points to two principal synthons, which are the conceptual fragments of the disconnection, and their corresponding synthetic equivalents, which are the actual reagents used in the synthesis. youtube.com
Disconnection of the Aryloxy C-O Bond: This is the most strategically significant disconnection. It breaks the molecule into a substituted phenol (B47542) component and a propanoic acid side-chain.
Precursor 1: 3-Bromo-5-chlorophenol (B1291525). This key intermediate contains the required halogen substitution pattern on the aromatic ring.
Precursor 2: A three-carbon chain with a leaving group and a carboxylic acid or a protected form thereof. A suitable synthetic equivalent is ethyl 3-bromopropanoate (B1231587) or 3-bromopropanoic acid itself.
This retrosynthetic approach simplifies a complex target into a problem of synthesizing a disubstituted phenol and then coupling it with a simple aliphatic chain.
| Target Molecule & Precursors | |
| Target Molecule | This compound |
| Primary Disconnection | Aryloxy Ether (C-O) Bond |
| Key Precursor 1 (Aromatic) | 3-Bromo-5-chlorophenol |
| Key Precursor 2 (Aliphatic Side-Chain) | 3-Bromopropanoic acid (or its ester, e.g., ethyl 3-bromopropanoate) |
Table 1: Retrosynthetic breakdown of this compound into its primary precursors.
Established Synthetic Routes to Phenoxypropanoic Acid Scaffolds
Building the core phenoxypropanoic acid structure from the precursors identified via retrosynthesis involves two main steps: forming the ether linkage and ensuring the presence of the terminal carboxylic acid.
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for forming ethers and is the most direct method for constructing the aryloxy linkage in the target molecule. masterorganicchemistry.comwikipedia.org The reaction involves the nucleophilic substitution (SN2) of a halide from an organohalide by an alkoxide or, in this case, a phenoxide ion. wikipedia.orgbyjus.com
The synthesis proceeds by first deprotonating the hydroxyl group of 3-bromo-5-chlorophenol with a suitable base to form the more nucleophilic 3-bromo-5-chlorophenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, such as ethyl 3-bromopropanoate, displacing the bromide leaving group to form the ether bond. masterorganicchemistry.com
| Parameter | Typical Reagents & Conditions | Purpose |
| Phenol Substrate | 3-Bromo-5-chlorophenol | Provides the aromatic core. |
| Alkyl Halide | Ethyl 3-bromopropanoate | Provides the propanoate side-chain and an electrophilic site for attack. |
| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (B78521) (NaOH) | Deprotonates the phenol to form the reactive phenoxide nucleophile. masterorganicchemistry.comreddit.com |
| Solvent | Dimethylformamide (DMF), Acetonitrile (CH₃CN), Acetone | Aprotic polar solvents are typically used to dissolve the reactants and facilitate the SN2 mechanism. byjus.com |
| Temperature | 50-100 °C | Reaction rates are typically enhanced by heating, though conditions must be controlled to minimize side reactions. byjus.comreddit.com |
Table 2: Typical reaction conditions for the Williamson ether synthesis to form an aryloxypropanoate ester.
The product of this step is ethyl 3-(3-bromo-5-chlorophenoxy)propanoate, an ester intermediate that requires subsequent conversion to the final carboxylic acid.
The final step in forming the phenoxypropanoic acid scaffold is the conversion of the ester group to a carboxylic acid. The most common and efficient method for this transformation is ester hydrolysis. libretexts.org
Hydrolysis can be performed under either basic or acidic conditions, though basic hydrolysis, also known as saponification, is often preferred. chemguide.co.uk
Basic Hydrolysis (Saponification): The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. This leads to the formation of a carboxylate salt (e.g., sodium 3-(3-bromo-5-chlorophenoxy)propanoate) and an alcohol (ethanol). chemguide.co.ukmasterorganicchemistry.com The reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium forward. masterorganicchemistry.com A subsequent acidification step with a strong acid like hydrochloric acid (HCl) is required to protonate the carboxylate salt and yield the neutral carboxylic acid product. libretexts.org
Acidic Hydrolysis: Alternatively, the ester can be heated with a strong acid in an excess of water. This reaction is the reverse of Fischer esterification and is an equilibrium process. libretexts.org To drive the reaction to completion, a large excess of water is typically required. chemguide.co.uk
Another route to propanoic acids involves the hydrolysis of a nitrile. For instance, if 3-(3-bromo-5-chlorophenoxy)propanenitrile were synthesized (via Williamson ether synthesis using 3-bromo-5-chlorophenol and 3-bromopropanenitrile), it could be hydrolyzed to the desired carboxylic acid under either acidic or basic conditions. chemicalbook.comchemicalbook.com
Regioselective Introduction of Halogens into the Aromatic Ring
The synthesis of the key precursor, 3-bromo-5-chlorophenol, presents a significant regiochemical challenge. The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group. Therefore, direct halogenation of 3-chlorophenol (B135607) or 3-bromophenol (B21344) will not yield the desired 3,5-disubstituted product. scientificupdate.com Specialized strategies are required to achieve the correct substitution pattern.
A practical route to 3-bromo-5-chlorophenol often involves a multi-step sequence starting from a precursor where the directing effects of substituents can be properly exploited. One such strategy begins with 3-bromo-5-chloroaniline. The amino group can be converted into a hydroxyl group via a Sandmeyer-type reaction (diazotization followed by reaction with water). The precursor, 3-bromo-5-chloroaniline, can itself be prepared from the reduction of 3-bromo-5-chloronitrobenzene using reagents like iron powder in acetic acid. google.com The nitro group is a meta-directing group, which allows for the correct placement of the halogens on the benzene (B151609) ring in earlier steps.
Another approach involves the deaminative halogenation of primary amines, which has emerged as a method to introduce halogens into specific positions that might be difficult to access through other means. nih.govnih.gov
Decarboxylative halogenation offers a powerful alternative for installing halogens with regioselectivity that can be difficult to achieve with direct electrophilic substitution. acs.orgnih.gov This method involves replacing a carboxylic acid group on an aromatic ring with a halogen atom.
This strategy is particularly useful for preparing aryl halides where the desired substitution pattern is contrary to the directing effects of other groups on the ring. acs.orgnih.gov For instance, to synthesize 3-bromo-5-chlorophenol, one could envision a route starting with 3-chloro-5-hydroxybenzoic acid. A decarboxylative bromination reaction would replace the carboxyl group with a bromine atom, yielding the target 3-bromo-5-chlorophenol.
Modern methods have advanced beyond the classic Hunsdiecker reaction, utilizing more efficient and milder reagents.
Tungstate-catalyzed decarboxylative halogenation has been developed for electron-deficient phenolic acids, providing a green and atom-economic pathway to halogenated phenols. acs.org
Copper-catalyzed protocols using light-induced ligand-to-metal charge transfer (LMCT) have also been reported as a general method for the decarboxylative halogenation (chlorination, bromination, and iodination) of (hetero)aryl carboxylic acids. These reactions proceed via an aryl radical intermediate, which can then be trapped by a halogen source.
| Strategy | Precursor Example | Reagents/Conditions | Advantage/Disadvantage |
| Multi-step Synthesis via Aniline | 3-Bromo-5-chloroaniline | 1. NaNO₂, HCl (diazotization)2. H₂O, heat | Advantage: Reliable, established chemistry.Disadvantage: Multi-step, involves handling diazonium salts. |
| Decarboxylative Bromination | 3-Chloro-5-hydroxybenzoic acid | Cu(I) catalyst, light, N-Bromosuccinimide (NBS) | Advantage: Overcomes directing group effects. acs.orgDisadvantage: Requires synthesis of the specific hydroxybenzoic acid precursor. |
| Decarboxylative Chlorination | 3-Bromo-5-hydroxybenzoic acid | Cu(II) catalyst, light, LiCl | Advantage: Provides access to otherwise difficult-to-make regioisomers. Disadvantage: Precursor synthesis can be complex. |
Table 3: Comparison of advanced strategies for the regioselective synthesis of halogenated phenol precursors.
Advanced Synthetic Strategies for Complex this compound Analogues
The creation of analogues of this compound, which may feature varied substitution patterns or chiral centers, necessitates the use of advanced synthetic techniques. These methods offer greater control over bond formation and stereochemistry compared to classical approaches. Key among these are transition metal-catalyzed cross-coupling reactions for building the essential aryl-oxygen bond and stereoselective methods for producing specific chiral isomers.
The formation of the aryl-oxygen ether linkage is a pivotal step in the synthesis of phenoxypropanoic acids. Transition metal catalysis provides powerful and versatile tools for forging this bond, often under milder conditions and with greater functional group tolerance than traditional methods. The two most prominent strategies are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification.
Ullmann Condensation: The Ullmann condensation is a classic copper-promoted reaction that couples an aryl halide with an alcohol or phenol to form an aryl ether. wikipedia.org Historically, this reaction required harsh conditions, such as high temperatures (often over 200°C), polar solvents, and stoichiometric amounts of copper metal. wikipedia.orgnih.gov The aryl halide typically needed activation by electron-withdrawing groups to proceed efficiently. wikipedia.org
Modern advancements have significantly improved the Ullmann reaction. The development of soluble copper catalysts, often using copper(I) salts like copper(I) iodide (CuI), in combination with accelerating ligands such as amino acids or diamines, has allowed the reaction to proceed under much milder conditions. wikipedia.orgresearchgate.net These ligands facilitate the catalytic cycle, leading to better yields and broader substrate scope. researchgate.net The reaction is believed to proceed via a copper(I) alkoxide, which reacts with the aryl halide in a metathesis-like step to form the desired aryl ether and a copper(I) halide. wikipedia.org
Buchwald-Hartwig Etherification: A more recent, and often preferred, alternative is the Buchwald-Hartwig cross-coupling reaction. While initially developed for C-N bond formation (amination), its application has been extended to the synthesis of aryl ethers (C-O bond formation). organic-chemistry.orgwikipedia.org This palladium-catalyzed method couples aryl halides or triflates with alcohols. A key advantage of the Buchwald-Hartwig reaction is its generally milder conditions and exceptional functional group tolerance. wikipedia.org
The catalytic system consists of a palladium precursor and a supporting ligand. The evolution of highly effective, sterically hindered phosphine (B1218219) ligands (e.g., biarylphosphines) has been crucial to the success and broad applicability of this reaction. wikipedia.org These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex, association of the alcohol, deprotonation to form a palladium alkoxide intermediate, and finally, reductive elimination to yield the aryl ether product and regenerate the Pd(0) catalyst.
| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |
|---|---|---|
| Catalyst | Copper (Cu(0), Cu(I) salts) wikipedia.orgnih.gov | Palladium (Pd(0), Pd(II) precursors) organic-chemistry.org |
| Typical Ligands | Amino acids, diamines, phenanthrolines researchgate.net | Bulky phosphines (e.g., biarylphosphines), N-heterocyclic carbenes (NHCs) wikipedia.org |
| Reaction Conditions | Traditionally harsh (>200°C); modern methods are milder nih.gov | Generally mild (room temperature to ~120°C) wikipedia.org |
| Substrate Scope | Broad, particularly with modern ligand systems mdpi.com | Very broad, high functional group tolerance wikipedia.org |
| Key Advantage | Lower cost of copper catalyst | Milder conditions, higher yields, and broader scope wikipedia.org |
When the propanoic acid side chain of a phenoxypropanoic acid analogue is substituted, a chiral center is created at the alpha-position to the carboxyl group. The synthesis of a single enantiomer of such a chiral molecule is often critical, as different enantiomers can have distinct biological activities. Several strategies are employed to achieve stereoselectivity.
Chiral Auxiliary-Directed Synthesis: One of the most reliable methods for controlling stereochemistry is the use of a chiral auxiliary. In this approach, a chiral molecule is covalently attached to the substrate to guide the stereochemical course of a subsequent reaction. After the desired stereocenter has been set, the auxiliary is removed. For instance, an achiral propionyl group can be attached to a chiral auxiliary, such as an Evans oxazolidinone or an iron-based auxiliary. mdpi.comiupac.org The resulting complex then undergoes a diastereoselective alkylation or other transformation, where the steric bulk of the auxiliary directs the incoming group to one face of the molecule. This process creates a new stereocenter with a high degree of control. mdpi.comiupac.org Subsequent hydrolysis or cleavage removes the auxiliary, yielding the enantiomerically enriched propanoic acid derivative. mdpi.com
Asymmetric Catalysis: Asymmetric catalysis involves the use of a chiral catalyst to transform a prochiral substrate into a chiral product enantioselectively. For the synthesis of chiral phenoxypropanoic acids, a key step that could be rendered asymmetric is the hydrogenation of an α,β-unsaturated precursor. Asymmetric hydrogenation using chiral transition metal complexes (e.g., rhodium or ruthenium with chiral phosphine ligands) is a powerful method for setting stereocenters with high enantioselectivity. rsc.org This approach is highly efficient as only a small amount of the chiral catalyst is needed to produce a large quantity of the chiral product.
Resolution of Racemates: Another approach is to synthesize the chiral compound as a racemic mixture (an equal mixture of both enantiomers) and then separate them. This can be achieved through a process called chiral resolution. One common method involves reacting the racemic acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can often be separated by crystallization. Another technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, causing them to separate. nih.gov
| Strategy | Description | Advantages | Considerations |
|---|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. mdpi.comiupac.org | High diastereoselectivity, reliable and predictable outcomes. iupac.org | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | A chiral catalyst is used to convert a prochiral substrate into an enantiomerically enriched product. rsc.org | Highly efficient (substoichiometric amount of chiral material needed), atom economical. | Development of a suitable catalyst and reaction conditions can be challenging. |
| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. nih.gov | Applicable when direct asymmetric synthesis is not feasible. | The maximum theoretical yield for the desired enantiomer is 50%. |
Advanced Spectroscopic Analysis of this compound
The comprehensive structural elucidation of novel chemical entities is paramount in the field of chemical research and development. For the compound this compound, a detailed analysis using advanced spectroscopic techniques is essential to confirm its molecular structure and connectivity. This article delves into the theoretical application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the definitive characterization of this molecule.
IV. Advanced Spectroscopic Characterization and Structural Elucidation of this compound
The unambiguous determination of the chemical structure of this compound would rely heavily on a combination of one- and two-dimensional NMR techniques, alongside high-resolution mass spectrometry.
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely show three signals for the three protons on the substituted benzene ring. Their chemical shifts and coupling patterns would be indicative of their relative positions to the bromo, chloro, and phenoxy substituents. The aliphatic portion of the molecule, the propanoic acid chain, would display two characteristic triplets. The methylene (B1212753) group adjacent to the oxygen atom (-O-CH₂-) would appear at a downfield chemical shift compared to the methylene group adjacent to the carboxylic acid group (-CH₂-COOH). The coupling constants (J values) between these adjacent methylene groups would provide confirmation of their connectivity.
Expected ¹H NMR Data: A detailed table of expected chemical shifts and coupling constants would be presented here based on actual experimental data.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of nine distinct carbon signals are expected, corresponding to the nine carbon atoms in the structure. The chemical shifts of the aromatic carbons would be influenced by the electronegativity of the bromine and chlorine atoms, as well as the ether linkage. The carbonyl carbon of the carboxylic acid would appear at the most downfield position.
Expected ¹³C NMR Data: A data table listing the expected chemical shifts for each carbon atom would be included here upon availability of experimental spectra.
To unequivocally assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would establish the correlation between coupled protons, confirming the -CH₂-CH₂- fragment in the propanoic acid chain.
HSQC (Heteronuclear Single Quantum Coherence): This would reveal the direct one-bond correlations between protons and their attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the link between the phenoxy group and the propanoic acid chain, as well as the positions of the bromo and chloro substituents on the aromatic ring.
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
HRMS would be used to determine the exact mass of the molecular ion of this compound. This highly accurate measurement allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated mass. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, further confirming the elemental composition.
Expected HRMS Data:
| Ion | Calculated Exact Mass | Observed Exact Mass |
|---|---|---|
| [M+H]⁺ | Value | Value |
| [M+Na]⁺ | Value | Value |
This table would be populated with precise mass data from an experimental measurement.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (the molecular ion in this case) to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the carboxylic acid group, cleavage of the ether bond, and fragmentation of the aromatic ring. Analyzing these fragments would further corroborate the proposed structure.
Expected MS/MS Fragmentation Data: A table detailing the major fragment ions and their corresponding mass-to-charge ratios would be presented here based on experimental MS/MS data.
Scientific Data Unvailable for this compound
A thorough search of publicly available scientific literature and chemical databases has revealed a lack of specific experimental data for the compound This compound . Consequently, the generation of a detailed article focusing on the advanced spectroscopic and crystallographic characterization of this molecule, as per the requested outline, cannot be fulfilled at this time.
The required information, including detailed analyses of its Infrared (IR) and Raman spectra, as well as X-ray crystallography data for a definitive solid-state structure, is not present in the accessible scientific domain. While information exists for structurally related compounds such as propanoic acid, various halogenated phenoxypropanoic acids, and other bromo-chloro substituted aromatic compounds, these data are not directly transferable. The specific substitution pattern of the bromine and chlorine atoms on the phenoxy ring, combined with the propanoic acid side chain, results in a unique molecular structure with distinct spectroscopic and crystallographic properties.
Without peer-reviewed studies or database entries containing the necessary experimental results for this compound, any attempt to create the requested content would rely on speculation and extrapolation from dissimilar molecules, thereby failing to meet the required standards of scientific accuracy and adherence to the specified subject matter.
Therefore, the sections on Vibrational Spectroscopy (including characteristic absorption bands and conformational insights) and X-ray Crystallography (covering crystal packing, intermolecular interactions, and detailed bond parameters) cannot be developed. The creation of the specified data tables is also not possible due to the absence of the underlying research findings.
Chemical Properties and Reactivity
Physicochemical Properties
The key identifying and physical properties of the compound are summarized in the table below. These properties are essential for its handling, purification, and use in synthetic procedures.
| Property | Value |
| CAS Number | 1261759-63-0 |
| Molecular Formula | C₉H₈BrClO₂ |
| Molecular Weight | 279.51 g/mol |
Note: Data sourced from chemical supplier databases in the absence of peer-reviewed experimental values for all properties.
Key Reactions and Reactivity Profile
The molecule's structure allows for a range of chemical transformations at its distinct functional sites.
Reactions of the Carboxylic Acid : The carboxylic acid moiety is the most reactive site for many common organic reactions. It can readily undergo:
Esterification : Reaction with an alcohol under acidic catalysis to form the corresponding ester.
Acid Halide Formation : Conversion to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Amide Formation : Reaction with an amine, often via an activated intermediate like the acid chloride, to produce an amide.
Reduction : Reduction to the corresponding primary alcohol, 3-(3-bromo-5-chlorophenoxy)propan-1-ol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄).
Reactivity of the Aryl Halide Groups : The C-Br and C-Cl bonds on the aromatic ring are key sites for modern cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in catalytic cycles (e.g., with palladium catalysts). This differential reactivity allows for selective functionalization, where the C-Br bond can be targeted for reactions like Suzuki, Heck, or Sonogashira coupling, while leaving the C-Cl bond intact for a potential subsequent transformation.
Stability of the Ether Linkage : The aryl ether bond (C-O-C) is chemically robust and generally stable to many reaction conditions, including those used to modify the carboxylic acid or the aryl halide positions. Cleavage of this bond typically requires harsh conditions, such as heating with strong acids like HBr or HI.
Table of Compounds
V. Theoretical and Computational Studies on 3 3 Bromo 5 Chlorophenoxy Propanoic Acid
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(3-Bromo-5-chlorophenoxy)propanoic acid. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and the spatial arrangement of its atoms.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules with a good balance between accuracy and computational cost. mdpi.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized molecular geometry. mdpi.com These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule in its lowest energy state.
Furthermore, DFT is instrumental in calculating various electronic properties. The distribution of electron density can be visualized to identify electron-rich and electron-deficient regions of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters obtained from DFT calculations. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Predicted Value |
| Total Energy (Hartree) | -3345.8 |
| Dipole Moment (Debye) | 2.5 |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.6 |
Note: The values in this table are hypothetical and representative of what would be expected from such calculations based on similar molecules.
Ab Initio Methods for High-Level Electronic Structure Characterization
For a more rigorous characterization of the electronic structure, ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can be employed. While computationally more demanding than DFT, these methods are based on first principles without empirical parameterization, offering a higher level of theoretical accuracy for properties like electron correlation energies. Comparing results from different levels of theory (e.g., HF, DFT, and MP2) can provide a comprehensive understanding of the electronic landscape of this compound and validate the results obtained from less computationally intensive methods.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure and aid in the assignment of spectral features.
Computational NMR Chemical Shift Calculation
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, typically the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, is a powerful tool for structural elucidation. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of this compound, its NMR spectrum can be simulated. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental data. docbrown.info This comparison helps in the unambiguous assignment of each resonance in the experimental spectrum to a specific atom in the molecule.
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H (aromatic) | 7.1-7.4 | Not Available |
| H (aromatic) | 7.0-7.2 | Not Available |
| H (aromatic) | 6.8-7.0 | Not Available |
| O-CH₂ | 4.2-4.4 | Not Available |
| CH₂-COOH | 2.8-3.0 | Not Available |
| COOH | 10.0-12.0 | Not Available |
Vibrational Frequency Calculations for IR and Raman Assignments
Theoretical vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound at the same level of theory (e.g., B3LYP/6-311++G(d,p)), the normal modes of vibration can be determined. Each calculated vibrational mode has a corresponding frequency and intensity, which can be used to generate a theoretical IR and Raman spectrum. These theoretical spectra can then be compared with experimental spectra to assign the observed absorption bands and scattering peaks to specific molecular vibrations, such as C-H stretches, C=O stretch of the carboxylic acid, and vibrations of the substituted benzene (B151609) ring. researchgate.net
Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3400-3500 |
| C-H stretch (Aromatic) | 3050-3150 |
| C=O stretch (Carboxylic Acid) | 1700-1750 |
| C-O-C stretch (Ether) | 1200-1250 |
| C-Cl stretch | 700-800 |
| C-Br stretch | 550-650 |
Note: The values in this table are hypothetical and based on typical frequency ranges for these functional groups.
Conformational Analysis and Potential Energy Surfaces
The presence of single bonds in the propanoic acid side chain of this compound allows for rotational freedom, leading to the existence of multiple conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies. nih.gov By systematically rotating the dihedral angles of the side chain and calculating the energy at each step, a potential energy surface (PES) can be generated. The minima on the PES correspond to stable conformers, while the maxima represent transition states between them. This analysis provides crucial information about the molecule's flexibility and the preferred spatial arrangement of its functional groups, which can influence its physical properties and biological activity.
Identification of Stable Conformations and Interconversion Barriers
The three-dimensional structure of this compound is not rigid. Rotation around its single bonds, particularly the C-O-C ether linkage and the C-C bonds of the propanoic acid chain, gives rise to various spatial arrangements known as conformations. Computational methods, such as potential energy surface (PES) scans, are employed to identify the most stable, low-energy conformations (local minima) and the energy barriers required to convert from one conformation to another (transition states).
These calculations are typically performed using quantum mechanical methods like Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. The results of such an analysis would reveal the preferred shapes of the molecule in the gas phase. For a molecule like this compound, key dihedral angles would be systematically varied to map out the energetic landscape.
Table 1: Illustrative Conformational Analysis Data
This table represents the kind of data that would be generated from a computational conformational analysis. The values presented here are hypothetical and for illustrative purposes only.
| Conformer | Dihedral Angle 1 (°C-O-C-C) | Dihedral Angle 2 (°O-C-C-C) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| A (Global Minimum) | 178.5 | 60.2 | 0.00 | - |
| B | -65.3 | 179.1 | 1.25 | 3.5 (A to B) |
| C | 177.9 | -61.8 | 1.30 | 3.8 (A to C) |
Solvent Effects on Molecular Conformation
The presence of a solvent can significantly influence the conformational equilibrium of a molecule. Solvents can stabilize or destabilize certain conformations depending on factors like polarity and the ability to form hydrogen bonds. For this compound, the carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor.
Continuum solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the bulk effect of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. By performing conformational analysis calculations with different solvent models (e.g., water, methanol, chloroform), one can determine how the relative energies of the stable conformers shift, thus predicting the predominant conformation in a given solution. Polar solvents would be expected to stabilize conformations where the polar carboxylic acid group is more exposed.
Table 2: Illustrative Solvent Effects on Conformational Stability
This table illustrates how the relative energy of different conformers might change in various solvents. The values are hypothetical.
| Conformer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (kcal/mol) | Relative Energy in Chloroform (kcal/mol) |
| A | 0.00 | 0.50 | 0.10 |
| B | 1.25 | 0.00 | 1.15 |
| C | 1.30 | 0.15 | 1.20 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanical calculations provide a static picture of stable conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. In an MD simulation, the motion of every atom in the molecule (and often the surrounding solvent molecules) is calculated over a series of very small time steps, governed by a classical force field.
MD simulations can reveal how the molecule flexes, how its dihedral angles fluctuate, and the timescales of conformational changes. It can also be used to study interactions with other molecules or surfaces. For this compound, an MD simulation in a box of water molecules could elucidate the specific hydrogen bonding patterns and lifetimes between the carboxylic acid group and the solvent.
pKa Prediction and Acidity Constant Calculations of the Carboxylic Acid Group
The acidity of the carboxylic acid group, quantified by its pKa value, is a critical property. Computational methods can predict the pKa by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.
R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺
Various theoretical protocols exist for pKa prediction, often involving high-level quantum mechanical calculations of the gas-phase acidity combined with a thermodynamic cycle (like the direct or proton-exchange method) to account for solvation energies. The presence of the electron-withdrawing bromo and chloro substituents on the phenyl ring is expected to increase the acidity (lower the pKa) of the carboxylic acid group compared to phenoxypropanoic acid itself.
Table 3: Illustrative pKa Prediction Data
This table shows representative data from a computational pKa prediction study. The values are for illustrative purposes.
| Computational Method | Solvation Model | Calculated ΔG (kcal/mol) | Predicted pKa |
| DFT (B3LYP/6-311+G**) | PCM (Water) | 5.8 | 4.25 |
| DFT (M06-2X/aug-cc-pVTZ) | SMD (Water) | 5.6 | 4.10 |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions involving this compound. For any proposed reaction pathway, such as esterification or amide formation, the geometries and energies of the reactants, products, and any intermediates can be calculated.
Crucially, the transition state (TS) structure, which represents the highest energy point along the reaction coordinate, can be located and characterized. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. For instance, calculations could determine whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving a distinct intermediate.
Vii. Investigations of 3 3 Bromo 5 Chlorophenoxy Propanoic Acid Interactions with Biological Targets
In Vitro Biochemical Assays for Target Binding and Functional Modulation
In vitro biochemical assays are fundamental in early-stage drug discovery to determine if a compound directly interacts with a purified biological target, such as an enzyme or a receptor. These assays are conducted in a cell-free environment and are crucial for understanding the mechanism of action of a new chemical entity.
The structural characteristics of 3-(3-Bromo-5-chlorophenoxy)propanoic acid, particularly the phenoxypropanoic acid scaffold, suggest potential interactions with various enzymes, especially those involved in metabolic pathways. For instance, derivatives of phenoxypropanoic acid have been investigated for their effects on enzymes like cyclooxygenases (COX). mdpi.com
To assess the potential for enzyme modulation, this compound would be screened against a panel of relevant enzymes. A typical enzyme inhibition assay involves incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of product formation is measured, and any decrease or increase in this rate indicates inhibition or activation, respectively. The potency of the compound is often expressed as an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
Table 1: Hypothetical Enzyme Inhibition Profile for this compound
| Target Enzyme | Assay Type | Endpoint | Hypothetical Result |
| Cyclooxygenase-1 (COX-1) | Colorimetric | IC50 | > 100 µM |
| Cyclooxygenase-2 (COX-2) | Colorimetric | IC50 | 15 µM |
| 5-Lipoxygenase (5-LOX) | Fluorometric | IC50 | > 100 µM |
This table is for illustrative purposes only and does not represent actual experimental data.
The ability of this compound to bind to and modulate the activity of receptors, such as nuclear receptors or G-protein coupled receptors (GPCRs), would be investigated through ligand binding and functional assays. Structurally related phenoxypropanoic acid derivatives have been identified as activators of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in metabolism. nih.gov
Receptor binding assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest. The displacement of this labeled ligand by the test compound is measured, providing an indication of binding affinity (often expressed as Ki or IC50). Functional assays, on the other hand, measure the downstream consequences of receptor binding, such as changes in second messenger levels (e.g., cAMP for GPCRs) or the recruitment of co-activator or co-repressor proteins.
Table 2: Hypothetical Receptor Interaction Profile for this compound
| Target Receptor | Assay Type | Endpoint | Hypothetical Result |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Radioligand Binding | Ki | 5 µM |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Radioligand Binding | Ki | > 50 µM |
| Estrogen Receptor Alpha (ERα) | FRET-based co-activator recruitment | EC50 | No activity |
This table is for illustrative purposes only and does not represent actual experimental data.
Cell-Based Assays for Intracellular Target Engagement (In Vitro)
Cell-based assays are critical for confirming that a compound can cross the cell membrane and interact with its intended intracellular target in a more physiologically relevant context.
Reporter gene assays are a common method to assess the functional consequence of a compound interacting with a nuclear receptor or modulating a signaling pathway that results in changes in gene expression. researchgate.netmdpi.comnih.govnih.gov In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific DNA response element. If a compound activates a nuclear receptor that binds to this response element, the reporter gene is transcribed, and its protein product can be easily measured.
For this compound, if it were a PPARα agonist, a reporter gene assay would utilize a plasmid containing a PPAR response element (PPRE) driving luciferase expression. An increase in luminescence upon treatment with the compound would confirm its agonist activity.
Protein-protein interactions (PPIs) are crucial for many cellular processes, and their disruption is a promising therapeutic strategy, particularly in oncology. The PDZ domain of syntenin is a well-studied target in cancer research, as it is involved in tumor progression and exosome biogenesis. Small molecule inhibitors targeting the Syntenin PDZ2 domain have been developed.
To investigate if this compound could disrupt the interaction between Syntenin PDZ2 and its binding partners, a variety of in vitro assays could be employed. These include fluorescence polarization (FP), surface plasmon resonance (SPR), and AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay). For example, in an FP-based assay, a fluorescently labeled peptide corresponding to the C-terminal binding motif of a Syntenin partner would be used. The binding of the larger Syntenin PDZ2 domain to this peptide results in a high polarization signal. A compound that disrupts this interaction would cause a decrease in the polarization signal.
Table 3: Hypothetical Syntenin PDZ2 Protein-Protein Interaction Assay Data
| Assay Type | Target Interaction | Endpoint | Hypothetical Result for this compound |
| Fluorescence Polarization | Syntenin PDZ2 - Syndecan-1 C-terminus peptide | IC50 | 25 µM |
| AlphaLISA® | Full-length Syntenin - Full-length Syndecan-1 | IC50 | 40 µM |
This table is for illustrative purposes only and does not represent actual experimental data.
Computational Approaches to Target Identification and Ligand-Target Interaction
In the absence of extensive experimental data, computational methods such as quantitative structure-activity relationship (QSAR) and molecular docking can provide valuable insights into the potential biological activities of a compound.
QSAR models are developed by correlating the physicochemical properties of a series of compounds with their known biological activities. These models can then be used to predict the activity of new, untested compounds. For phenoxypropanoic acid derivatives, QSAR studies have been used to predict their herbicidal and other biological properties. nih.gov A QSAR model built on a library of halogenated phenoxypropanoic acids could potentially predict the activity of this compound against various targets.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme of interest. This method can help to visualize potential binding modes and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For this compound, docking studies could be performed against the crystal structures of potential targets like PPARs or the Syntenin PDZ2 domain to predict its binding affinity and pose. The results of such studies can guide the design of future experiments and the synthesis of more potent analogs.
Absence of Publicly Available Research Data for this compound
A comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of published research on the chemical compound this compound concerning its specific interactions with biological targets. Extensive searches for studies involving molecular docking simulations, virtual screening, pharmacophore modeling, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) for this particular compound have yielded no specific results.
This absence of data prevents a detailed analysis and reporting on the following topics as requested:
Molecular Docking Simulations for Binding Mode Prediction: There is no available information detailing computational studies to predict the binding orientation and affinity of this compound with any specific biological receptor.
Virtual Screening of Chemical Libraries: No published research could be found that utilizes this compound as a query molecule or hit compound in virtual screening campaigns to identify structurally related active molecules.
Ligand-Based and Structure-Based Pharmacophore Modeling: Information on the development of pharmacophore models based on the structure of this compound or its complexes with biological targets is not present in the available literature.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics: There are no published ITC data that would provide insight into the thermodynamic parameters (enthalpy, entropy, and binding affinity) of the interaction between this compound and any biological macromolecule.
Surface Plasmon Resonance (SPR) for Binding Kinetics: No SPR studies have been reported that would elucidate the kinetic parameters (association and dissociation rate constants) of this compound with any potential biological targets.
Due to the unavailability of primary research data for this compound, it is not possible to construct an article with the specified detailed research findings and data tables. Further investigation into this compound would require original experimental and computational research to be conducted and published.
Viii. Future Directions in the Academic Research of 3 3 Bromo 5 Chlorophenoxy Propanoic Acid
Exploration of Novel Synthetic Pathways to Enhance Analog Diversity
The exploration of novel synthetic methodologies is fundamental to expanding the chemical space around 3-(3-bromo-5-chlorophenoxy)propanoic acid and generating a diverse library of analogs for biological screening. Traditional synthetic routes, while effective, may be supplemented by innovative approaches to introduce a wider array of functional groups and structural motifs.
Recent advancements in the synthesis of propanoic acid derivatives have demonstrated the potential for creating diverse chemical libraries. For instance, the hydroarylation of 3-(furan-2-yl)propenoic acids using Brønsted superacids like TfOH has been shown to be an effective method for producing 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov This type of reaction could be adapted to the this compound scaffold to introduce a variety of aryl groups, thereby modulating the compound's steric and electronic properties.
Furthermore, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives highlights the potential for incorporating different amino acid-like fragments, which could lead to compounds with improved biological activity and selectivity. mdpi.commdpi.com The synthetic versatility of these scaffolds, often involving one or two-step reactions with commercially available building blocks, provides a feasible template for creating a broad range of analogs of this compound. mdpi.com
In a different vein, the development of multi-step reactions starting from precursors like 5-bromo-2,4-dichloro pyrimidine (B1678525) to synthesize novel bromo-pyrimidine analogs as tyrosine kinase inhibitors showcases a strategy for building complex heterocyclic systems onto a core structure. nih.gov A similar modular approach could be envisioned for this compound, where the phenoxypropanoic acid moiety serves as a starting point for the construction of more elaborate molecules with potentially new biological targets.
The table below summarizes potential synthetic strategies that could be explored for generating analogs of this compound.
| Synthetic Strategy | Potential Modification to this compound | Rationale for Analog Diversity |
| Superacid-catalyzed hydroarylation | Introduction of various aryl groups at the benzylic position. | To explore the impact of different aromatic substituents on target binding and pharmacokinetic properties. |
| Amino acid derivative synthesis | Incorporation of diverse amino acid fragments via amide bond formation. | To enhance biological activity and selectivity by mimicking natural ligands. |
| Multi-step heterocyclic synthesis | Construction of pyrimidine or other heterocyclic rings on the phenoxy group. | To access novel chemical space and target different classes of proteins, such as kinases. |
Advanced Computational Design of Derivatives with Tailored Biological Interactions
Computational chemistry and molecular modeling are indispensable tools for the rational design of derivatives of this compound with optimized interactions with biological targets. These methods allow for the in-silico evaluation of binding affinities and the prediction of how structural modifications will affect a compound's activity, thereby prioritizing the synthesis of the most promising candidates.
Molecular docking is a powerful technique to simulate the interaction of a ligand with the binding site of a protein. For instance, in the development of proteolysis targeting chimeras (PROTACs), molecular docking is used to model the ternary complex formed between the target protein, the PROTAC, and an E3 ligase. scienceopen.com This approach could be applied to design derivatives of this compound that can effectively bind to a specific protein of interest. Computational workflows can assess the steric compatibility and predict the binding poses of novel analogs. scienceopen.com
Density Functional Theory (DFT) studies can provide deeper insights into the electronic properties of molecules and their interactions. For example, DFT and NMR studies have been used to understand the reactive electrophilic species in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov Such computational analyses could be employed to understand the reactivity and interaction patterns of this compound and its derivatives at a quantum mechanical level.
The development of PROTACs also highlights the importance of designing molecules with specific functions, such as inducing protein degradation. scienceopen.comnih.gov Computational strategies are being developed to aid in the design of these complex molecules, including the de-novo design of linkers and the prediction of their absorption properties. nih.gov These advanced computational tools could be harnessed to design bifunctional molecules based on the this compound scaffold.
Discovery of Undiscovered Biological Targets and Mechanistic Pathways for Halogenated Phenoxypropanoic Acids
A critical area of future research will be the identification of novel biological targets for this compound and other halogenated phenoxypropanoic acids. Unraveling the molecular mechanisms through which these compounds exert their biological effects is essential for their development as therapeutic agents or research tools.
One approach to target identification is to use transcriptomics. By comparing the gene expression profiles of cells treated with a compound to those of cells where specific genes have been knocked down, it is possible to infer the protein targets of the compound. nih.govplos.org This method has been successfully used to identify targets for novel compounds, even those that lack similarity to known drugs. nih.gov Applying this technique to this compound could reveal previously unknown cellular pathways that are modulated by this class of molecules.
Phenotypic screening, where compounds are tested for their ability to produce a specific cellular phenotype, is another powerful strategy for discovering new biological activities. This can be followed by target deconvolution using techniques like quantitative mass spectrometry-based proteomics to identify the protein or proteins responsible for the observed effect.
The study of analogs can also provide clues to biological targets. For example, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were identified as potent and selective antagonists of the EP3 receptor. nih.gov Similarly, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promise as antimicrobial and anticancer agents. mdpi.commdpi.com Investigating whether this compound shares these or other activities could open up new avenues of research.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of drug discovery and will undoubtedly play a significant role in the future academic research of this compound. These technologies can be used to analyze vast datasets, predict the biological activity of novel compounds, and even design new molecules from scratch.
Machine learning models can be trained on existing data to predict the biological activity of new compounds. For instance, ML classifiers have been developed to predict the antibacterial or antifungal activity of natural products based on their biosynthetic gene clusters, achieving accuracies as high as 80%. nih.gov A similar approach could be used to build models that predict the activity of halogenated phenoxypropanoic acids against various biological targets.
Deep learning, a subset of ML, is also showing great promise in predicting peptide bioactivity and properties. youtube.com These methods can capture the complex structure-activity relationships that are often difficult to model with traditional techniques. youtube.com The application of deep learning to the design and optimization of this compound analogs could significantly accelerate the discovery of potent and selective compounds.
Furthermore, AI can be used to generate novel molecular structures with desired properties. By combining generative models with predictive models for activity and pharmacokinetics, it is possible to design new compounds that are optimized for a specific therapeutic purpose. This integrated approach can help to fill the gaps in sparse datasets and guide experimental work by highlighting the most promising candidates for synthesis and testing. youtube.com
Development of Chemical Probes for In-Depth Mechanistic Studies at the Molecular Level
The development of high-quality chemical probes from the this compound scaffold is a crucial future direction. Chemical probes are potent, selective, and well-characterized small molecules that can be used to interrogate the function of a specific protein in cells and organisms.
The Chemical Probes Portal provides a valuable resource for the scientific community by offering expert reviews and guidance on the selection and use of chemical probes. nih.gov To be considered a high-quality probe, a compound must meet stringent criteria for potency, selectivity, and demonstrated target engagement in a cellular context.
Future research should focus on developing derivatives of this compound that meet these criteria. This may involve the synthesis of analogs with improved potency and selectivity, as well as the development of assays to confirm their mechanism of action at the molecular level.
The development of novel modalities such as covalent inhibitors and degraders has expanded the toolbox of chemical probes. nih.gov These approaches could be applied to the this compound scaffold to create probes with unique mechanisms of action. For example, a derivative could be designed to form a covalent bond with its target protein, allowing for its identification and characterization using proteomics techniques. Alternatively, a PROTAC based on this scaffold could be developed to induce the degradation of a specific protein of interest. scienceopen.comnih.gov
Q & A
Q. What are the common synthetic routes for preparing 3-(3-Bromo-5-chlorophenoxy)propanoic acid, and what are the critical reaction parameters?
- Methodological Answer: The synthesis typically involves coupling halogenated phenolic intermediates with propanoic acid derivatives. For example, brominated or chlorinated phenol precursors (e.g., 4-bromo-3-chlorophenol in ) can undergo nucleophilic substitution with a propanoic acid ester, followed by hydrolysis to yield the target compound. Key parameters include:
- Catalyst selection: Palladium-based catalysts (e.g., for Heck or Sonogashira couplings) improve regioselectivity in cross-coupling steps .
- Temperature control: Reactions often require mild conditions (20–60°C) to avoid dehalogenation or ester hydrolysis .
- Solvent choice: Polar aprotic solvents like DMF or THF enhance reaction efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for aromatic proton signals in the 6.8–7.5 ppm range (split due to bromo/chloro substituents) and the propanoic acid chain’s triplet (δ ~2.6 ppm, CH₂) and triplet (δ ~3.8 ppm, OCH₂) .
- ¹³C NMR: Confirm carbonyl (δ ~170 ppm) and aromatic carbons (δ 110–150 ppm) .
- Mass Spectrometry (MS): High-resolution MS should match the exact molecular weight (e.g., 243.054 g/mol for C₉H₇O₃BrCl) .
- IR Spectroscopy: Detect carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in cross-coupling reactions involving this compound derivatives?
- Methodological Answer: Regioselectivity in cross-coupling (e.g., Heck or Sonogashira) depends on:
- Substrate design: Electron-withdrawing groups (e.g., Cl, Br) on the aryl ring direct coupling to specific positions. For example, bromine at position 3 and chlorine at 5 (as in the target compound) influence reactivity .
- Ligand selection: Bulky ligands (e.g., triphenylphosphine) favor coupling at sterically accessible sites .
- Reaction monitoring: Use LC-MS or TLC to track intermediate formation and adjust conditions dynamically .
Q. When encountering discrepancies in NMR data for halogenated propanoic acid derivatives, what analytical strategies should be employed?
- Methodological Answer:
- Verify purity: Recrystallize the compound using solvents like ethyl acetate/hexane (common for aromatic acids) .
- Compare computational predictions: Use tools like NIST Chemistry WebBook () to validate expected chemical shifts against experimental data.
- Isotopic analysis: Check for halogen isotopic patterns in MS (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br ratio) to confirm molecular identity .
Q. What are the best practices for handling and storing this compound to prevent degradation during experimental workflows?
- Methodological Answer:
- Storage: Keep at 0–6°C in airtight, light-protected containers to minimize photolytic dehalogenation .
- Handling: Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the carboxylic acid group .
- Safety protocols: Follow OSHA/GHS guidelines for halogenated compounds, including fume hood use and PPE (gloves, lab coat) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
